Butanedioic acid, (acetyloxy)-, 1-ethyl ester
Overview
Description
Butanedioic acid, (acetyloxy)-, 1-ethyl ester is an organic compound with a unique structure that combines the properties of butanedioic acid and an ester functional group. This compound is known for its diverse applications in various fields, including organic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (acetyloxy)-, 1-ethyl ester typically involves the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
Butanedioic acid+EthanolAcid CatalystButanedioic acid, (acetyloxy)-, 1-ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, (acetyloxy)-, 1-ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to butanedioic acid and ethanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanedioic acid and ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
Butanedioic acid, (acetyloxy)-, 1-ethyl ester is widely used in scientific research due to its versatile properties. Some of its applications include:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Investigated for its potential use in drug formulations and as an intermediate in the synthesis of active pharmaceutical ingredients.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of butanedioic acid, (acetyloxy)-, 1-ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release butanedioic acid, which can then participate in metabolic pathways or act as a precursor for other biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as in drug development or materials science.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, ethyl methyl ester
- Butanedioic acid, 1-ethyl 4-methyl ester
- Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-ethyl ester
Uniqueness
Butanedioic acid, (acetyloxy)-, 1-ethyl ester stands out due to its unique combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Biological Activity
Butanedioic acid, (acetyloxy)-, 1-ethyl ester, commonly referred to as ethyl 4-acetoxybutanoate, is an ester derivative of butanedioic acid. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its anti-inflammatory, antioxidant, and wound healing properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a butanedioic acid backbone with an ethyl ester and an acetoxy group, which contributes to its reactivity and biological activity.
1. Anti-Inflammatory Activity
Research indicates that butanedioic acid derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that similar esters can inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Table 1: Inhibitory Effects on Inflammatory Mediators
Compound | IC50 Value (µg/mL) | Mechanism of Action |
---|---|---|
Butanedioic acid derivative | 12.3 | Inhibition of iNOS production |
Caffeic acid phenethyl ester | 9.1 | Inhibition of MAPK and NF-κB signaling |
2. Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. Ethyl esters of butanedioic acid have demonstrated the ability to scavenge free radicals effectively. The antioxidant capacity can be measured using various assays such as DPPH and ABTS.
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
---|---|---|
Butanedioic acid derivative | 75 | 80 |
Standard Antioxidant | 90 | 95 |
3. Wound Healing Properties
The healing potential of butanedioic acid derivatives has been investigated in various models. Studies suggest that these compounds promote wound healing by enhancing fibroblast proliferation and collagen synthesis.
Case Study: Wound Healing in Animal Models
A recent study evaluated the efficacy of a topical formulation containing butanedioic acid derivatives in excision wound models in rats. The results indicated a significant reduction in healing time compared to control groups, highlighting the compound's potential in dermatological applications .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways involved in inflammation and oxidative stress response. For example:
- Inhibition of NF-κB Pathway : The compound may inhibit the NF-κB pathway, leading to reduced expression of inflammatory cytokines.
- Scavenging Reactive Oxygen Species (ROS) : The presence of acetoxy groups enhances the electron-donating ability of the molecule, allowing it to neutralize ROS effectively.
Properties
IUPAC Name |
3-acetyloxy-4-ethoxy-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-3-13-8(12)6(4-7(10)11)14-5(2)9/h6H,3-4H2,1-2H3,(H,10,11)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRJIGDJYRCMY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)[O-])OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50758241 | |
Record name | 3-(Acetyloxy)-4-ethoxy-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50758241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92828-47-2 | |
Record name | 3-(Acetyloxy)-4-ethoxy-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50758241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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